Saikosaponin B2

Description

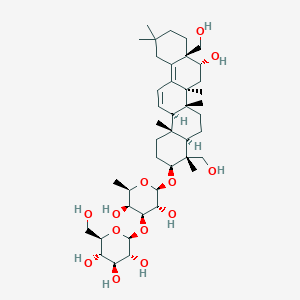

Structure

2D Structure

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYJYFCCMSVEPQ-ORAXXRKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58316-41-9 | |

| Record name | Saikosaponin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058316419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Saikosaponin B2: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin B2 (SSb2), a triterpenoid saponin derived from the roots of Bupleurum species, has emerged as a promising natural compound with a diverse range of pharmacological activities.[1][2][3][4][5] This technical guide provides an in-depth overview of the core pharmacological properties of SSb2, with a focus on its anti-inflammatory, anti-cancer, hepatoprotective, and antiviral effects. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the key signaling pathways involved are presented to support further research and drug development efforts.

Introduction

Bupleurum, a genus of plants used in traditional Chinese medicine for centuries, is known for its wide array of therapeutic properties, including anti-inflammatory, immunomodulatory, and hepatoprotective effects. The primary bioactive constituents of Bupleurum roots are saikosaponins, with this compound (SSb2) being a significant component. Extensive research has demonstrated the potential of SSb2 in modulating key cellular processes involved in various pathologies, making it a molecule of high interest for modern drug discovery. This guide aims to consolidate the current scientific knowledge on SSb2's pharmacological properties, providing a technical resource for the scientific community.

Anti-Cancer Properties

SSb2 has demonstrated significant anti-tumor activity across various cancer types, primarily through the inhibition of cell proliferation, migration, invasion, and angiogenesis, as well as the induction of apoptosis.

Breast Cancer

In breast cancer, SSb2 has been shown to inhibit the proliferation and migration of MCF-7 cells. The underlying mechanism involves the downregulation of the STAT3 signaling pathway, leading to reduced expression of downstream targets such as vasodilator-stimulated phosphoprotein (VASP), matrix metallopeptidase 2 (MMP2), and MMP9.

Liver Cancer

SSb2 exhibits potent anti-tumor effects in liver cancer by inhibiting tumor angiogenesis and inducing apoptosis. It has been shown to downregulate the VEGF/ERK/HIF-1α signaling pathway, which is crucial for angiogenesis. Furthermore, SSb2 can target the MACC1/c-Met/Akt signaling pathway, leading to the suppression of proliferation and promotion of apoptosis in liver cancer cells. Another identified mechanism is the upregulation of STK4, which in turn suppresses the IRAK1/NF-κB signaling axis.

Quantitative Data: Anti-Cancer Activity of this compound

| Cancer Type | Cell Line | Assay | Endpoint | Concentration/Dose | Result | Reference(s) |

| Breast Cancer | MCF-7 | MTT Assay | Cell Proliferation | 0.1 - 50 µM | Dose-dependent inhibition | |

| Breast Cancer | MCF-7 | Wound Healing | Cell Migration | 5 µM | Significant inhibition | |

| Breast Cancer | MCF-7 | Colony Formation | Colony Growth | 5 µM | Significant reduction | |

| Liver Cancer | HepG2 | MTT Assay | Cell Viability | 15, 30, 60 µg/ml | Significant concentration-dependent inhibition | |

| Liver Cancer (in vivo) | H22 tumor-bearing mice | Tumor Growth | Tumor Weight | 1.5, 3, 6 mg/kg | 32.12%, 44.85%, 55.88% inhibition respectively | |

| Liver Cancer | HepG2 | Western Blot | Protein Expression | 40, 80 mg/L | Decreased MACC1, p-c-Met, p-Akt |

Anti-Inflammatory Properties

SSb2 exhibits potent anti-inflammatory effects by modulating key inflammatory pathways. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, SSb2 has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This is achieved through the inactivation of the IKK/IκBα/NF-κB signaling pathway. SSb2 inhibits the phosphorylation of IKKβ and subsequent degradation of IκBα, which prevents the nuclear translocation of NF-κB subunits p50 and p65. Additionally, SSb2 has been observed to reduce the phosphorylation of p38 and ERK1/2 MAPKs.

Quantitative Data: Anti-Inflammatory Activity of this compound

| Cell Line | Stimulant | Assay | Endpoint | Concentration | Result | Reference(s) |

| RAW 264.7 | LPS (1 µg/mL) | Griess Assay | NO Production | 15, 30, 60 µg/mL | Significant reduction | |

| RAW 264.7 | LPS (1 µg/mL) | qPCR | IL-1β, IL-6, TNF-α mRNA | 15, 30, 60 µg/mL | Significant decrease |

Hepatoprotective Properties

SSb2 has demonstrated significant protective effects against acute liver injury. In a mouse model of LPS/GalN-induced acute liver injury, SSb2 treatment led to a significant reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). The proposed mechanism involves the downregulation of NF-κB protein expression and the upregulation of Sirt-6 protein expression, which helps to ameliorate inflammatory injury and improve energy metabolism.

Quantitative Data: Hepatoprotective Activity of this compound

| Animal Model | Toxin | Parameter | Dose | Result | Reference(s) |

| Mice | LPS/GalN | Serum ALT, AST, TNF-α, IL-1β, IL-6 | 10, 20 mg/kg | Significantly reduced levels | |

| Mice with Primary Liver Cancer | DEN | Serum AST, ALT, LDH | 1.5, 3, 6 mg/kg | Significant reduction |

Antiviral Properties

SSb2 has been identified as a potent inhibitor of Hepatitis C Virus (HCV) entry. It targets the early stages of the viral life cycle, including viral attachment and entry/fusion, while not affecting viral replication or translation. The mechanism of action involves the interaction of SSb2 with the HCV envelope glycoprotein E2. SSb2 has also shown efficacy against Feline Herpesvirus-1 (FHV-1) by blocking its cellular entry.

Quantitative Data: Antiviral Activity of this compound

| Virus | Cell Line | Assay | Endpoint | EC50 | Reference(s) |

| Feline Herpesvirus-1 (FHV-1) | CRFK | Plaque Reduction | Viral Titer | 13.50 µg/mL |

Modulation of Drug Transporters

SSb2 has been found to modulate the activity of multidrug resistance-associated drug transporters, which could have implications for enhancing the efficacy of anticancer drugs. It has been shown to inhibit the activity of P-glycoprotein (Pgp), MRP1, and MRP2 in an environment-dependent manner.

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with multiple intracellular signaling pathways.

Caption: this compound Anti-Cancer Signaling Pathways.

Caption: this compound Anti-Inflammatory Signaling Pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., MCF-7, HepG2, RAW 264.7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, VASP, MMP2, MMP9, p-ERK, ERK, MACC1, c-Met, Akt, IκBα, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software, with a loading control (e.g., β-actin or GAPDH) for normalization.

In Vivo Tumor Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., H22) into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Randomly assign mice to treatment groups (vehicle control, this compound at different doses, positive control like Doxorubicin). Administer treatment via intraperitoneal injection or oral gavage for a specified period.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them.

-

Analysis: Analyze tumor tissues for protein expression by western blotting or immunohistochemistry.

Conclusion and Future Perspectives

This compound has consistently demonstrated a wide spectrum of pharmacological activities in preclinical studies, positioning it as a strong candidate for further drug development. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and viral infections highlights its therapeutic potential. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in more complex in vivo models. Furthermore, medicinal chemistry efforts to synthesize more potent and selective derivatives of SSb2 could lead to the development of novel therapeutics for a range of diseases. The comprehensive data presented in this guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising natural product.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound inhibits tumor angiogenesis in liver cancer via down‑regulation of VEGF/ERK/HIF‑1α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saikosaponin-b2 Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Suppresses Inflammatory Responses Through IKK/IκBα/NF-κB Signaling Inactivation in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

Saikosaponin B2: A Technical Guide to its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin B2 (SSb2) is a prominent triterpenoid saponin primarily derived from the dried roots of Bupleurum species, known in traditional Chinese medicine as Radix Bupleuri.[1][2][3] This document provides a comprehensive technical overview of this compound, focusing on its botanical source, detailed methodologies for its isolation and purification from Radix Bupleuri, and its modulation of key signaling pathways implicated in various diseases. Quantitative data on SSb2 content in different Bupleurum species and under various extraction conditions are summarized. Detailed experimental protocols for extraction and purification are provided to guide researchers in obtaining this valuable compound. Furthermore, this guide visualizes the complex signaling pathways influenced by SSb2, including the MACC1/c-Met/Akt, STK4/IRAK1/NF-κB, JAK/STAT, and PI3K/AKT/mTOR pathways, through detailed diagrams to facilitate a deeper understanding of its mechanisms of action.

Botanical Source of this compound

The primary and most well-documented source of this compound is the root of plants belonging to the Bupleurum genus, commonly referred to as Radix Bupleuri or Chaihu.[2][4] The Chinese Pharmacopoeia officially recognizes Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. as the main species for Radix Bupleuri. SSb2 is a heterocyclic diene saikosaponin (type II), which distinguishes it from other major saikosaponins like saikosaponin a, c, and d, which are epoxy-ether saikosaponins (type I).

The concentration of this compound can vary depending on the Bupleurum species, geographical origin, and cultivation conditions.

Quantitative Analysis of this compound in Radix Bupleuri

The yield of this compound from Radix Bupleuri is influenced by the plant species and the extraction methodology employed. The following tables summarize the quantitative data available from various studies.

| Bupleurum Species | This compound Content (mg/100g) | Notes | Reference |

| B. falcatum 'Mishima' | Higher than other tested species | Comparative study with B. falcatum and B. latissimum. | |

| Bupleurum species (unspecified) | 260 mg/100g (0.26% yield) | Ultrasound-assisted extraction with 5% ammonia-methanol solution. |

| Extraction Parameter | Condition | Resulting this compound Yield | Reference |

| Extraction Solvent | 5% ammonia-methanol solution | Part of a 6.32% total yield of seven saikosaponins, with SSb2 at 0.26%. | |

| Extraction Method | Ultrasound-assisted extraction | Optimal conditions: 46.66 °C for 65.07 min, material-liquid ratio 1:40, ultrasonic power 345.56 W. |

Isolation and Purification of this compound from Radix Bupleuri

The isolation and purification of this compound from the crude extract of Radix Bupleuri involves a multi-step process that typically includes extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Extraction

This protocol describes a general procedure for the extraction of total saikosaponins, including this compound, from Radix Bupleuri.

-

Preparation of Plant Material : The dried roots of Bupleurum species are pulverized into a coarse powder (approximately 10-20 mesh).

-

Solvent Extraction :

-

Method A: Alkaline Solvent Percolation :

-

Soak the powdered Radix Bupleuri in an alkaline solvent (e.g., 50% ethanol with pH adjusted to 8) for 12 hours.

-

Perform percolation or pressure percolation extraction to obtain the crude extract.

-

-

Method B: Ultrasound-Assisted Extraction :

-

Mix the powdered Radix Bupleuri with a 5% ammonia-methanol solution at a material-to-liquid ratio of 1:40 (g/mL).

-

Subject the mixture to ultrasonic extraction at a temperature of approximately 47°C for 65 minutes with an ultrasonic power of around 350 W.

-

-

-

Concentration : The crude extract is concentrated under reduced pressure at a temperature of 40-70°C to obtain a concentrated extract.

Experimental Protocol: Purification

This protocol outlines a general procedure for the purification of this compound from the concentrated crude extract.

-

Macroporous Resin Column Chromatography :

-

Dilute the concentrated extract with an alkaline solution (pH 8) to a specific concentration (e.g., total saponin content of approximately 0.01 g/mL).

-

Load the diluted extract onto a D101 macroporous resin column.

-

Allow the sample to adsorb onto the resin.

-

Wash the column with water to remove impurities, followed by a low concentration of ethanol (e.g., 10% v/v).

-

Elute the saikosaponins with a higher concentration of ethanol (e.g., 70-75% v/v).

-

Collect the eluate and concentrate it under reduced pressure. The resulting product can be lyophilized to yield a powder enriched with total saikosaponins.

-

-

Silica Gel Column Chromatography :

-

The enriched saikosaponin fraction is further purified using a silica gel column.

-

A gradient elution is performed using a solvent system such as chloroform:methanol:water in varying ratios (e.g., starting from 90:10:10 and gradually increasing the polarity).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

The fractions containing this compound are pooled, concentrated, and subjected to preparative HPLC for final purification.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector (around 254 nm for SSb2), and the peak corresponding to this compound is collected.

-

The purified this compound solution is then concentrated and lyophilized to obtain the final high-purity product.

-

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways.

MACC1/c-Met/Akt Signaling Pathway

This compound has demonstrated anti-cancer activity by targeting the Metastasis-Associated in Colon Cancer-1 (MACC1)/c-Met/Akt signaling pathway. SSb2 reduces the levels of MACC1, which in turn inhibits the phosphorylation of c-Met and Akt. This inhibition promotes the mitochondrial apoptotic pathway.

STK4/IRAK1/NF-κB Signaling Pathway

This compound exhibits anti-inflammatory and anti-tumor effects by upregulating Serine/Threonine Kinase 4 (STK4). Increased STK4 expression leads to the suppression of the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1)/Nuclear Factor-kappa B (NF-κB) signaling axis.

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors. It plays a significant role in immunity, cell proliferation, and apoptosis.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.

Conclusion

This compound, a key bioactive constituent of Radix Bupleuri, holds significant promise for therapeutic applications, particularly in the fields of oncology and immunology. This guide has provided a detailed overview of its primary botanical source, methods for its isolation and purification, and its intricate interactions with crucial cellular signaling pathways. The presented quantitative data and experimental protocols offer a valuable resource for researchers aiming to isolate and study this compound. Furthermore, the visualization of the MACC1/c-Met/Akt, STK4/IRAK1/NF-κB, JAK/STAT, and PI3K/AKT/mTOR pathways provides a clear framework for understanding the molecular mechanisms underlying the pharmacological effects of this compound. Further research into the clinical applications of this potent natural product is warranted.

References

Technical Guide: Saikosaponin B2 Target Identification and Validation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saikosaponin B2 (SSb2) is a triterpenoid saponin derived from the root of Radix Bupleuri, a plant used extensively in traditional Chinese medicine.[1][2] Possessing a range of pharmacological properties including anti-inflammatory, hepatoprotective, and potent antitumor activities, SSb2 has emerged as a promising natural compound for drug development.[1][3][4] Its efficacy has been demonstrated in various cancer models, particularly liver and breast cancer, where it influences key cellular processes like proliferation, apoptosis, and angiogenesis.

This technical guide provides an in-depth overview of the methodologies for identifying and validating the molecular targets of this compound. It details the experimental protocols for state-of-the-art target identification techniques and summarizes the validation of its known targets and associated signaling pathways.

Methodologies for Target Identification

The initial step in elucidating the mechanism of action for a bioactive compound like this compound is the identification of its direct protein targets. This can be achieved through several unbiased, label-free chemical proteomics techniques.

Affinity Chromatography-Based Approaches

Affinity chromatography remains a cornerstone technique for target identification. The process involves immobilizing a modified version of the small molecule (the "bait") onto a solid support matrix to capture its binding partners ("prey") from a cell or tissue lysate.

A common variant is the photo-affinity pulldown, which uses a probe containing a photoreactive group. This allows for covalent cross-linking of the probe to its target upon UV irradiation, providing a more stable interaction for subsequent purification and identification by mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free technique that identifies protein targets based on the principle that small molecule binding stabilizes a protein's structure, making it more resistant to proteolysis. In this method, a cell lysate is treated with the compound of interest (e.g., SSb2) and then subjected to limited digestion by a protease like pronase or trypsin. Target proteins bound to SSb2 will be protected from digestion, and this difference can be visualized on an SDS-PAGE gel and the protected proteins identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess drug-target engagement in a cellular context. The principle is based on ligand-induced thermal stabilization of the target protein. When cells or cell lysates are heated, proteins begin to denature and aggregate. Proteins bound to a ligand, such as SSb2, are stabilized and will denature at a higher temperature. This "thermal shift" can be detected by quantifying the amount of soluble protein remaining at different temperatures, typically via Western blot or mass spectrometry.

References

- 1. Saikosaponin-b2 Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound inhibits tumor angiogenesis in liver cancer via down‑regulation of VEGF/ERK/HIF‑1α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Saikosaponin B2: A Technical Guide to its Role in Apoptosis Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin B2 (SSb2), a triterpenoid saponin derived from the root of Radix Bupleuri, has emerged as a promising natural compound with potent anti-tumor properties.[1] Extensive preclinical research highlights its ability to modulate programmed cell death, or apoptosis, in various cancer cell lines, particularly in liver, breast, and melanoma cancers. This technical guide provides an in-depth overview of the molecular mechanisms underlying SSb2-induced apoptosis, detailed experimental protocols for its investigation, and a summary of key quantitative data. The focus is on the intricate signaling pathways that SSb2 targets, offering a valuable resource for researchers and professionals in oncology and drug development.

Introduction: this compound

This compound is a key bioactive constituent of Radix Bupleuri, a medicinal plant widely used in traditional Chinese medicine.[1] Its chemical structure, characterized by a triterpenoid aglycone linked to sugar moieties, underpins its diverse pharmacological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer effects. A growing body of evidence indicates that SSb2's primary anti-tumor mechanism involves the induction of apoptosis, a crucial process for eliminating malignant cells.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-pronged approach, targeting several critical signaling pathways within cancer cells.

The MACC1/c-Met/Akt Signaling Pathway

In liver cancer, a primary mechanism of SSb2 action is the downregulation of the Metastasis-Associated in Colon Cancer-1 (MACC1)/c-Met/Akt signaling cascade.[1] SSb2 reduces MACC1 expression, which in turn inhibits the phosphorylation of c-Met and Akt.[1] This inhibition promotes the mitochondrial apoptotic pathway, leading to the upregulation of pro-apoptotic proteins and subsequent cell death.[1]

The STK4/IRAK1/NF-κB Signaling Pathway

SSb2 has also been shown to inhibit primary liver cancer by modulating the STK4/IRAK1/NF-κB pathway. It upregulates the expression of Serine/Threonine Kinase 4 (STK4), a tumor suppressor, which then leads to the downregulation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and the inhibition of the pro-survival NF-κB signaling pathway. This cascade of events ultimately promotes apoptosis in cancer cells.

Downregulation of Protein Kinase C (PKC) Activity

In melanoma cells, this compound has been found to induce apoptosis by downregulating the activity of Protein Kinase C (PKC). The inhibition of PKC, a family of enzymes involved in various cellular signaling pathways, appears to be a key event in SSb2-induced apoptosis in this cancer type.

The Intrinsic (Mitochondrial) Apoptosis Pathway

A convergent point for the aforementioned signaling pathways is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. SSb2 treatment leads to a significant decrease in the anti-apoptotic protein Bcl-2 and a dramatic increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane permeability, triggering the release of cytochrome c into the cytoplasm. Released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

Quantitative Data Summary

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings regarding its efficacy.

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| HepG2 | Liver Cancer | CCK-8 | IC50 | 0.14 mg/mL | |

| MCF-7 | Breast Cancer | MTT | - | Significant inhibition at 5 µM | |

| B16 | Melanoma | Flow Cytometry | - | G1 phase accumulation and apoptosis induction |

Table 1: Inhibitory Concentrations of this compound

| Cell Line | Cancer Type | Treatment | Parameter | Result | Reference |

| HepG2 | Liver Cancer | 40 mg/L SSb2 | Apoptosis Inhibition Rate | 18% ± 1.8% | |

| HepG2 | Liver Cancer | 80 mg/L SSb2 | Apoptosis Inhibition Rate | 27% ± 2.1% | |

| HepG2 | Liver Cancer | SSb2 Treatment | Bcl-2 Expression | Decreased | |

| HepG2 | Liver Cancer | SSb2 Treatment | Bax Expression | Increased | |

| HepG2 | Liver Cancer | SSb2 Treatment | Cleaved Caspase-9 Expression | Increased | |

| HepG2 | Liver Cancer | SSb2 Treatment | Cleaved Caspase-3 Expression | Increased |

Table 2: Apoptotic Effects of this compound in HepG2 Cells

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.010 to 0.800 mg/mL) for 24 hours. Include a vehicle control (DMSO ≤ 1%).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.

Protein Kinase C (PKC) Activity Assay

This assay measures the enzymatic activity of PKC.

-

Sample Preparation: Prepare cell lysates from treated and control cells.

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, a specific PKC substrate peptide, lipid activator, and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

-

Separation: Spot the reaction mixture onto P81 phosphocellulose paper to separate the phosphorylated substrate from the free [γ-³²P]ATP.

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated radioactivity.

-

Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

Visualizing the Molecular Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

References

The Impact of Saikosaponin B2 on the MACC1/c-Met/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin B2 (SS-b2), a triterpenoid saponin derived from the medicinal plant Radix Bupleuri, has demonstrated significant anti-tumor properties, particularly in liver cancer.[1] This technical guide provides an in-depth analysis of the molecular mechanism by which SS-b2 exerts its effects, focusing on its targeted inhibition of the Metastasis-Associated in Colon Cancer-1 (MACC1)/c-Met/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and apoptosis.[1][2] Data presented herein summarizes the quantitative effects of SS-b2 on tumor growth and cell viability, details the experimental protocols for reproducing these findings, and provides visual representations of the signaling cascade and experimental workflows.

Introduction

Metastasis-Associated in Colon Cancer-1 (MACC1) has been identified as a key prognostic biomarker for cancer invasion and metastasis.[1] MACC1 acts as a crucial regulator of several signaling pathways, including the HGF/c-Met, PI3K/Akt, and MAPK pathways, which are fundamental to cancer cell growth and survival.[1] this compound (SS-b2) has emerged as a potent natural compound that can suppress MACC1 expression. The downstream effect of MACC1 inhibition by SS-b2 is the downregulation of c-Met and Akt phosphorylation, leading to the induction of the mitochondrial apoptotic pathway and subsequent inhibition of tumor growth. This guide synthesizes the current understanding of SS-b2's mechanism of action on this specific pathway, providing a technical resource for researchers in oncology and drug development.

Quantitative Data Summary

The anti-tumor efficacy of this compound has been quantified through both in vivo and in vitro studies. The following tables summarize the key findings.

Table 1: In Vivo Anti-Tumor Effect of this compound on H22 Xenograft Model

| Treatment Group | Dose | Duration | Tumor Inhibition Rate (%) | Reference |

| This compound | 3 mg/kg/day | 10 days | 16.8% | |

| This compound | 5 mg/kg/day | 10 days | 32.12% | |

| This compound | 6 mg/kg/day | 10 days | 32.7% | |

| This compound | 10 mg/kg/day | 10 days | 44.85% | |

| This compound | 12 mg/kg/day | 10 days | 55.8% | |

| This compound | 20 mg/kg/day | 10 days | 55.88% | |

| Doxorubicin (DOX) | 2 mg/kg | 10 days | 62.94% |

Table 2: In Vitro Effects of this compound on HepG2 Liver Cancer Cells

| Assay | Treatment | Concentration | Duration | Observed Effect | Reference |

| Cell Proliferation | This compound | Various | 24 hours | IC50: 0.14 mg/mL (140 mg/L) | |

| Apoptosis Rate | This compound | 40 mg/L | 24 hours | 18% ± 1.8% | |

| Apoptosis Rate | This compound | 80 mg/L | 24 hours | 27% ± 2.1% | |

| Apoptosis Rate | Doxorubicin (DOX) | 2 µg/mL | 24 hours | 36% ± 3.5% |

Table 3: Modulation of Key Apoptotic Proteins by this compound in HepG2 Cells

| Protein | Treatment (24h) | Change in Expression |

| Bcl-2 | SS-b2 (40 or 80 mg/L) | Decreased |

| Bax | SS-b2 (40 or 80 mg/L) | Increased |

| Cytochrome c | SS-b2 (40 or 80 mg/L) | Increased |

| Cleaved Caspase 9 | SS-b2 (40 or 80 mg/L) | Increased |

| Cleaved Caspase 3 | SS-b2 (40 or 80 mg/L) | Increased |

| Data derived from Western blot analysis as reported in Zhu et al., 2024. |

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

The following diagram illustrates the inhibitory effect of this compound on the MACC1/c-Met/Akt signaling pathway, leading to apoptosis.

References

The Role of Saikosaponin B2 in the Inhibition of Multidrug Resistance-Associated Drug Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to reduce intracellular concentrations of anticancer drugs. Key members of this family include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). The development of agents capable of inhibiting these transporters is a critical strategy to overcome MDR and enhance the efficacy of chemotherapy.

Saikosaponin B2 (SSb2), a triterpenoid saponin derived from the roots of Bupleurum species, has emerged as a promising natural compound with a range of pharmacological activities, including antitumor and anti-inflammatory effects. Recent research has highlighted its potential to modulate the activity of multidrug resistance-associated drug transporters, suggesting its utility as an MDR reversal agent. This technical guide provides an in-depth overview of the current understanding of this compound's role in inhibiting P-gp, MRP1, and MRP2, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Transporter Inhibition by this compound

This compound has been demonstrated to inhibit the function of P-gp, MRP1, and MRP2 in cells overexpressing these transporters. The following tables summarize the quantitative data from key studies, primarily focusing on the modulation of substrate accumulation, a key indicator of transporter inhibition.

Table 1: Effect of this compound on P-glycoprotein (P-gp/ABCB1) Activity

| Cell Line | Substrate | This compound Concentration | Effect on Substrate Accumulation | Reference |

| Pgp-HEK293 | Rhodamine B | Not specified | 337.4% increase in relative fluorescence | [1] |

Table 2: Effect of this compound on Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) Activity

| Cell Line | Substrate | This compound Concentration | Effect on Substrate Accumulation | Reference |

| GSH-stimulated HEK293 | Colchicine | Not specified | 51.4% increase in colchicine uptake | [1] |

Table 3: Effect of this compound on Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) Activity

| Cell Line | Substrate | This compound Concentration | Effect on Substrate Accumulation | Reference |

| MRP2-HEK293 | Cisplatin | Not specified | 35.8% increase in cisplatin uptake | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effect on MDR transporters.

P-glycoprotein (P-gp/ABCB1) Inhibition Assay

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 or Rhodamine B, from cells overexpressing P-gp.

-

Cell Line: Pgp-HEK293 (Human Embryonic Kidney 293 cells transfected with the ABCB1 gene) or other suitable P-gp overexpressing cell lines.

-

Substrate: Rhodamine B.

-

Protocol:

-

Seed Pgp-HEK293 cells in a suitable plate and culture until they reach the desired confluence.

-

Pre-incubate the cells with this compound at various concentrations for a specified time (e.g., 1 hour) at 37°C. Include a positive control inhibitor (e.g., verapamil) and a vehicle control.

-

Add the P-gp substrate, Rhodamine B, to all wells and incubate for a defined period (e.g., 90 minutes) at 37°C, protected from light.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular substrate.

-

Lyse the cells and measure the intracellular fluorescence of Rhodamine B using a fluorescence plate reader or flow cytometer.

-

The increase in intracellular fluorescence in the presence of this compound compared to the vehicle control indicates P-gp inhibition.

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) Inhibition Assay

This protocol assesses the inhibition of MRP1-mediated transport using a known MRP1 substrate like colchicine or a fluorescent substrate like calcein-AM.

-

Cell Line: HEK293 cells stimulated with glutathione (GSH) to induce MRP1 expression, or MRP1-transfected HEK293 cells.

-

Substrate: Colchicine or Calcein-AM.

-

Protocol (using Colchicine):

-

Culture the selected cell line to the appropriate density. To induce MRP1, cells can be stimulated with GSH.

-

Treat the cells with various concentrations of this compound, a positive control inhibitor (e.g., MK571), and a vehicle control for a predetermined duration.

-

Introduce colchicine to the cells and incubate for a specific time.

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells and determine the intracellular concentration of colchicine using high-performance liquid chromatography (HPLC).

-

An increase in intracellular colchicine levels in this compound-treated cells compared to the control group signifies MRP1 inhibition.

-

-

Protocol (using Calcein-AM):

-

Plate the cells and allow them to adhere.

-

Incubate the cells with this compound or a positive control inhibitor.

-

Load the cells with the non-fluorescent calcein-AM. Inside the cell, esterases convert it to the fluorescent calcein. MRP1 actively effluxes calcein-AM.

-

After incubation, measure the intracellular fluorescence. Inhibition of MRP1 will lead to higher intracellular accumulation of calcein and thus, increased fluorescence.[2][3]

-

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) Inhibition Assay

This assay evaluates the inhibitory effect of a compound on MRP2-mediated transport, often using cisplatin as a substrate.

-

Cell Line: MRP2-HEK293 (HEK293 cells transfected with the ABCC2 gene).

-

Substrate: Cisplatin.

-

Protocol:

-

Culture MRP2-HEK293 cells to the desired confluence.

-

Expose the cells to different concentrations of this compound, a positive control inhibitor (e.g., MK571), and a vehicle control for a set period.

-

Add cisplatin to the cell culture and incubate for a defined time.

-

Wash the cells thoroughly with ice-cold PBS.

-

Lyse the cells and quantify the intracellular platinum concentration using methods like inductively coupled plasma mass spectrometry (ICP-MS).

-

Elevated intracellular cisplatin concentrations in the presence of this compound indicate inhibition of MRP2.

-

Signaling Pathways and Mechanisms of Action

This compound appears to exert its inhibitory effects on multidrug resistance transporters through the modulation of complex intracellular signaling pathways. While the precise mechanisms are still under investigation, current evidence points to the involvement of the MACC1/c-Met/Akt and STK4/IRAK1/NF-κB pathways.

MACC1/c-Met/Akt Signaling Pathway

Metastasis-associated in colon cancer-1 (MACC1) is a regulator of the HGF/c-Met signaling pathway, which in turn activates downstream pathways like PI3K/Akt. The Akt signaling pathway is known to be involved in cell survival and proliferation and has been implicated in the regulation of ABC transporters. This compound has been shown to downregulate the expression of MACC1 and subsequently inhibit the phosphorylation of c-Met and Akt. This inhibition of the MACC1/c-Met/Akt axis may lead to a decrease in the expression or function of multidrug resistance transporters.

STK4/IRAK1/NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and gene expression, including the expression of some ABC transporters. This compound has been found to upregulate the expression of Serine/Threonine Kinase 4 (STK4), which in turn negatively regulates the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1)/NF-κB signaling axis. By inhibiting the NF-κB pathway, this compound may decrease the transcription of genes encoding for multidrug resistance transporters, thereby reducing their expression and function at the cell membrane.

Logical Workflow for Investigating this compound as an MDR Inhibitor

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound as an inhibitor of multidrug resistance-associated drug transporters.

Conclusion and Future Perspectives

This compound demonstrates significant potential as an inhibitor of key multidrug resistance-associated drug transporters, including P-gp, MRP1, and MRP2. Its ability to increase the intracellular accumulation of chemotherapeutic agents in resistant cells highlights its promise as an adjunctive therapy to overcome MDR in cancer. The modulation of the MACC1/c-Met/Akt and STK4/IRAK1/NF-κB signaling pathways provides a mechanistic basis for its observed effects on transporter function and expression.

Further research is warranted to fully elucidate the precise molecular interactions between this compound and these transporters. The determination of specific IC50 values for each transporter would provide a more standardized measure of its inhibitory potency. Moreover, in vivo studies are crucial to validate the efficacy of this compound in reversing multidrug resistance in preclinical cancer models and to assess its pharmacokinetic and safety profiles. The continued investigation of this compound and similar natural compounds offers a promising avenue for the development of novel strategies to combat multidrug resistance in cancer therapy.

References

- 1. This compound enhances the hepatotargeting effect of anticancer drugs through inhibition of multidrug resistance-associated drug transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Molecular Targets of Saikosaponin B2 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin B2 (SSB2), a triterpenoid saponin derived from the roots of Bupleurum species, has garnered significant attention in oncological research for its potent antitumor activities. Exhibiting a multi-targeted approach, SSB2 influences a range of cellular processes from proliferation and apoptosis to angiogenesis and metastasis. This technical guide provides an in-depth overview of the molecular targets of this compound in various cancer cells, presenting key quantitative data, detailed experimental protocols for cited experiments, and visual representations of the core signaling pathways involved.

Quantitative Data Summary

The efficacy of this compound across different cancer cell lines and models is summarized below. These tables provide a comparative look at its impact on cell viability and tumor growth.

Table 1: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |

| HepG2 | Liver Cancer | CCK-8 | 0.14 mg/mL | 24 hours | [1] |

| MCF-7 | Breast Cancer | MTT | ~5 µM | 48 hours | [2] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |

| H22 Xenograft Sarcoma Mice | 5, 10 mg/kg/day for 7 days | Significant reduction in tumor weight | Decreased levels of MACC1, p-c-MET, and p-Akt in tumor tissue.[1][3] | [1] |

| H22 Tumor-Bearing Mice | 5, 10, 20 mg/kg for 10 days | Significant concentration-dependent reduction in tumor weight | High-dose SSB2 efficacy was marginally inferior to Doxorubicin. | |

| Primary Liver Cancer Mice (DEN-induced) | 1.5, 3, 6 mg/kg for 15 weeks | Significant reduction in serum AST, ALT, and LDH levels | Upregulation of STK4 and suppression of the IRAK1/NF-κB signaling axis. | |

| Kunming Mice (MCF-7 xenograft) | 30 mg/kg/day for 30 days | Not specified | No obvious changes in liver or kidney tissues. |

Core Signaling Pathways and Molecular Targets

This compound exerts its anticancer effects by modulating several critical signaling pathways. The following sections detail these pathways and their key molecular targets.

MACC1/c-Met/Akt Signaling Pathway in Liver Cancer

SSB2 has been shown to inhibit the MACC1/c-Met/Akt signaling pathway, a critical regulator of cell growth and survival in liver cancer. By downregulating Metastasis-Associated in Colon Cancer-1 (MACC1), SSB2 reduces the phosphorylation of c-Met and Akt. This inhibition, in turn, promotes the mitochondrial apoptotic pathway, leading to an upregulation of pro-apoptotic proteins such as Cyt-c, cleaved caspase-9, and cleaved caspase-3, ultimately resulting in apoptosis.

Caption: SSB2 inhibits the MACC1/c-Met/Akt pathway to induce apoptosis.

JAK/STAT Signaling Pathway in Breast Cancer

In breast cancer, SSB2 has been found to suppress cell proliferation and migration by targeting the JAK/STAT signaling pathway. Specifically, SSB2 treatment leads to a reduction in the phosphorylation of STAT3. This deactivation of STAT3 results in the downregulation of downstream targets, including Vasodilator-Stimulated Phosphoprotein (VASP), Matrix Metallopeptidase 2 (MMP2), and MMP9, which are crucial for cell migration and invasion.

Caption: SSB2 suppresses breast cancer cell proliferation and migration via the JAK/STAT pathway.

VEGF/ERK/HIF-1α Signaling in Liver Cancer Angiogenesis

SSB2 demonstrates potent anti-angiogenic effects in liver cancer by downregulating the VEGF/ERK/HIF-1α signaling pathway. Treatment with SSB2 significantly decreases the protein expression of Vascular Endothelial Growth Factor (VEGF), which in turn inhibits the phosphorylation of ERK1/2. This leads to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), MMP2, and MMP9, ultimately inhibiting tumor angiogenesis and metastasis.

Caption: SSB2 inhibits liver cancer angiogenesis by targeting the VEGF/ERK/HIF-1α pathway.

STK4/IRAK1/NF-κB Signaling Pathway in Primary Liver Cancer

In primary liver cancer, SSB2 has been shown to upregulate the tumor suppressor Serine/Threonine Protein Kinase 4 (STK4). This upregulation suppresses the IRAK1/NF-κB signaling axis. The inhibition of NF-κB activity leads to a decrease in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, thereby inhibiting inflammation-driven cancer development.

References

Methodological & Application

Application Note: Quantitative Analysis of Saikosaponin B2 in Biological Matrices using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saikosaponin B2 is a prominent bioactive triterpenoid saponin isolated from the roots of Bupleurum species, commonly used in traditional medicine. It exhibits a range of pharmacological activities, making it a compound of significant interest in drug discovery and development. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. This application note details a robust and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound.

Experimental Protocols

1. Sample Preparation (from Plasma)

This protocol is optimized for the extraction of this compound from plasma samples.

-

Materials:

-

Plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) working solution (e.g., Liquiritin in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Protocol:

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial.

-

Inject an aliquot (e.g., 2 µL) of the supernatant into the HPLC-MS/MS system.[1]

-

2. Sample Preparation (from Herbal Formulations - Solid Phase Extraction)

This protocol is suitable for purifying saikosaponins from complex herbal matrices.[2]

-

Materials:

-

Herbal extract

-

Deionized water

-

Methanol (MeOH), HPLC grade

-

C18 Solid Phase Extraction (SPE) cartridges

-

SPE vacuum manifold

-

Nitrogen evaporator

-

-

Protocol:

-

Dissolve the herbal formulation in water.[2]

-

Precondition a C18 SPE cartridge by passing 6 mL of methanol followed by 10 mL of water.[2]

-

Load the dissolved sample onto the conditioned SPE cartridge.[2]

-

Wash the cartridge with 10 mL of 10% aqueous methanol, followed by 10 mL of 30% aqueous methanol to remove polar impurities.

-

Elute the saikosaponins from the cartridge with 10 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 1 mL of 20% acetonitrile in water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

-

3. HPLC Method

-

Instrumentation: UPLC/HPLC system

-

Column: Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

Gradient Elution:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 0.3 | 5 | 95 |

| 1.5 | 5 | 95 |

| 1.6 | 80 | 20 |

| 3.0 | 80 | 20 |

4. MS/MS Method

-

Instrumentation: Triple quadrupole tandem mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

Key MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 779.3 | 617.5 |

| Liquiritin (IS) | 417.0 | 255.0 |

-

Instrument Parameters: (Note: These should be optimized for the specific instrument in use)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: Instrument dependent, e.g., 120-150 °C

-

Desolvation Gas Flow and Temperature: Instrument dependent, e.g., 600 L/h at 450°C

-

Collision Gas: Argon

-

Collision Energy (CE): Optimize for the specific transition. B-type ions may require lower CE than y-type ions.

-

Quantitative Data Summary

The following table summarizes the performance characteristics of the described UPLC-MS/MS method for the analysis of this compound in beagle plasma.

| Parameter | Result |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (RSD %) | < 8.13% |

| Inter-day Precision (RSD %) | < 8.13% |

| Accuracy (RE %) | within ± 2.30% |

| Recovery | 87.93% - 102.35% |

| Matrix Effect | 87.93% - 102.35% |

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Key steps in the HPLC-MS/MS analysis method.

Caption: Inhibitory effect of this compound on the JAK/STAT signaling pathway.

References

Application Notes and Protocols for Saikosaponin B2 Cell Viability MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin B2 (SSb2) is a triterpenoid saponin derived from the root of Radix Bupleuri, a plant utilized in traditional Chinese medicine for its diverse pharmacological properties, including hepatoprotective, anti-inflammatory, and antitumor effects.[1][2] Assessing the cytotoxic and cytostatic effects of SSb2 on various cell lines is crucial for understanding its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[3][4] This assay quantifies the metabolic activity of living cells by measuring the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The intensity of the resulting purple color is directly proportional to the number of viable, metabolically active cells.

These application notes provide a detailed protocol for performing an MTT assay to evaluate the effects of this compound on cell viability.

Data Presentation

Table 1: Materials and Reagents

| Material/Reagent | Supplier | Catalog No. | Storage |

| This compound (≥98% purity) | e.g., LKT Labs | S0033 | -20°C |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | e.g., MilliporeSigma | M5655 | 4°C, protected from light |

| Dimethyl sulfoxide (DMSO), cell culture grade | e.g., MilliporeSigma | D2650 | Room Temperature |

| Fetal Bovine Serum (FBS) | e.g., Gibco | 26140079 | -20°C |

| Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 | e.g., Gibco | 11965092 | 4°C |

| Trypsin-EDTA (0.25%) | e.g., Gibco | 25200056 | -20°C |

| Phosphate-Buffered Saline (PBS), sterile | e.g., Gibco | 10010023 | Room Temperature |

| 96-well clear, flat-bottom cell culture plates | e.g., Corning | 3599 | Room Temperature |

| Human cancer cell line (e.g., HepG2 liver cancer cells) | ATCC | HB-8065 | Liquid Nitrogen |

Table 2: Example Treatment Concentrations for this compound

| Treatment Group | This compound Concentration (µg/mL) |

| Vehicle Control | 0 (DMSO concentration matched to the highest SSb2 concentration) |

| SSb2 Treatment 1 | 15 |

| SSb2 Treatment 2 | 30 |

| SSb2 Treatment 3 | 60 |

| Positive Control (e.g., Doxorubicin) | Varies by cell line (e.g., 1-2 µg/mL) |

Note: Optimal concentrations of this compound should be determined empirically for each cell line. Previous studies have used concentrations in the range of 15-80 µg/mL.

Experimental Protocols

I. Reagent Preparation

-

MTT Solution (5 mg/mL):

-

Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

-

Vortex or sonicate until fully dissolved.

-

Filter-sterilize the solution using a 0.22 µm syringe filter to remove any insoluble particles.

-

Store the MTT solution at 4°C, protected from light, for up to 4 weeks.

-

-

This compound Stock Solution (e.g., 10 mg/mL):

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution.

-

Store the stock solution at -20°C.

-

Prepare fresh serial dilutions in complete cell culture medium for each experiment. Ensure the final DMSO concentration in the culture wells is less than 0.1% to avoid solvent-induced cytotoxicity.

-

-

Complete Cell Culture Medium:

-

Prepare the appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

II. MTT Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >90%.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete culture medium). The optimal seeding density should be determined to ensure cells are in the exponential growth phase during the assay.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

After 24 hours, carefully aspirate the medium from the wells.

-

Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 15, 30, 60 µg/mL) to the respective wells.

-

Include vehicle control wells (medium with the same concentration of DMSO as the highest SSb2 concentration) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.

-

Gently mix the plate and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. The formation of a purple precipitate should be visible under a microscope.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, the plate may need to be centrifuged first.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Read the plate within 1 hour of adding the solubilization solution.

-

III. Data Analysis

-

Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

-

Calculation of Cell Viability (%):

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Dose-Response Curve and IC50 Value:

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

The IC50 (half-maximal inhibitory concentration) value, which is the concentration of this compound that inhibits cell viability by 50%, can be calculated from the dose-response curve using appropriate software (e.g., GraphPad Prism) or by using the linear equation from the graph.

-

Visualization of Workflows and Pathways

This compound MTT Assay Workflow

Caption: Workflow for this compound cell viability MTT assay.

This compound Signaling Pathways in Cancer Cells

This compound has been shown to exert its antitumor effects by modulating several key signaling pathways.

1. MACC1/c-Met/Akt Pathway Inhibition: SSb2 can inhibit the proliferation and induce apoptosis in liver cancer cells by targeting the MACC1/c-Met/Akt signaling pathway. It reduces the levels of Metastasis-Associated in Colon Cancer-1 (MACC1), which in turn inhibits the phosphorylation of c-Met and Akt. This leads to the promotion of the mitochondrial apoptotic pathway.

Caption: Inhibition of the MACC1/c-Met/Akt pathway by this compound.

2. VEGF/ERK/HIF-1α Pathway Inhibition: SSb2 has demonstrated anti-angiogenic effects by inhibiting the VEGF/ERK/HIF-1α signaling pathway in liver cancer. It reduces the expression of key proteins involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF), phosphorylated ERK1/2, and Hypoxia-Inducible Factor-1α (HIF-1α).

Caption: Inhibition of the VEGF/ERK/HIF-1α pathway by this compound.

3. STK4/IRAK1/NF-κB Pathway Modulation: In primary liver cancer, this compound can upregulate STK4 to suppress the IRAK1/NF-κB signaling axis, leading to an antitumor effect. This modulation decreases the expression of pro-inflammatory factors.

Caption: Modulation of the STK4/IRAK1/NF-κB pathway by this compound.

References

- 1. Saikosaponin-b2 Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumor angiogenesis in liver cancer via down‑regulation of VEGF/ERK/HIF‑1α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Notes and Protocols for Saikosaponin B2 in In Vitro Research

Authors: Researchers, scientists, and drug development professionals.

Date: November 29, 2025

Abstract

These application notes provide detailed protocols for the solubilization and use of Saikosaponin B2 in dimethyl sulfoxide (DMSO) for various in vitro studies. This compound, a triterpenoid saponin derived from plants of the Bupleurum genus, has demonstrated a range of biological activities, including antiviral, anticancer, and immunomodulatory effects.[1][2][3][4] Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results. This document outlines the materials required, step-by-step procedures for preparing stock and working solutions, and provides a summary of reported concentrations used in cell-based assays. Additionally, a key signaling pathway modulated by this compound is illustrated to provide context for its mechanism of action.

Solubility of this compound in DMSO

This compound is soluble in DMSO, making it a suitable solvent for preparing stock solutions for in vitro experiments.[1] However, the reported solubility values vary across different suppliers. It is recommended to consult the supplier's technical data sheet for specific solubility information. For cell culture applications, it is critical to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1% to ≤ 1%) to avoid solvent-induced cytotoxicity.

Table 1: Reported Solubility of this compound in DMSO

| Solubility Description | Concentration (w/v) | Molar Concentration | Source(s) |

| Soluble | Not specified | Not specified | |

| Sparingly Soluble | 1-10 mg/mL | Not specified | |

| Soluble | Not specified | 10 mM | |

| Soluble | 100 mg/mL | ~128.04 mM |

Note: The molecular weight of this compound is approximately 780.99 g/mol .

In Vitro Applications and Recommended Concentrations

This compound has been utilized in a variety of in vitro models to investigate its biological effects. The effective concentration can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured.

Table 2: Examples of this compound Concentrations Used in In Vitro Studies

| Cell Type | Assay | Concentration Range | Observed Effect | Source(s) |

| HEK293 (expressing human TRPA1) | Calcium flux assay | 0.5 - 1.5 µM | Antagonist of transient receptor potential ankyrin 1 (TRPA1). | |

| Huh7.5 | Hepatitis C virus (HCV) entry assay | EC₅₀ = 16.13 µM | Inhibition of HCV viral entry. | |

| SH-SY5Y | Hydrogen peroxide-induced cell death | 50 µg/mL | Protection from oxidative stress-induced cell death. | |

| HepG2 (liver cancer cells) | Cell viability, apoptosis, protein expression | 40 or 80 mg/L | Inhibition of cell proliferation and induction of apoptosis. | |

| Human coronavirus 229E infected cells | Antiviral activity assay (XTT) | 0.25 - 25 µmol/L (IC₅₀ = 1.7 µmol/L) | Inhibition of human coronavirus 229E infection. | |

| Human coronavirus 229E infected cells | Viral attachment and penetration assays | 6 µmol/L | Inhibition of viral attachment and penetration. | |

| MCF-7 (breast cancer cells) | Cell proliferation and migration assays | 0.1 - 50 µM | Inhibition of proliferation and migration. | |

| B16 melanoma cells | Cell differentiation assay | 5 µM (long-term treatment) | Induction of differentiation without growth inhibition. | |

| CRFK (Crandell Rees Feline Kidney) cells | Feline herpesvirus-1 (FHV-1) entry assay | 50 µg/mL | Inhibition of FHV-1 entry into host cells. |

Experimental Protocols

Materials

-

This compound powder (purity ≥98%)

-

Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Sterile, pyrogen-free cell culture medium (e.g., DMEM)

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Calibrated pipettes

Preparation of this compound Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution. Adjust the calculations based on the desired concentration and the amount of this compound.

-

Calculate the required mass:

-

Molecular Weight (MW) of this compound = 780.99 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 780.99 g/mol = 0.00781 g = 7.81 mg.

-

-

-

Weighing:

-

Carefully weigh out 7.81 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

-

Solubilization:

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Caption: Experimental workflow for preparing this compound solutions.

Preparation of Working Solutions

-

Thawing:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

-

Dilution:

-

Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

-

Final DMSO Concentration Check:

-

Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific cell line (e.g., if the working solution is 10 µM, the final DMSO concentration is 0.1%).

-

-

Application:

-

Add the working solution to your cell cultures immediately after preparation.

-

Mechanism of Action: MACC1/c-Met/Akt Signaling Pathway

This compound has been shown to exert its anticancer effects in liver cancer by targeting the Metastasis-Associated in Colon Cancer 1 (MACC1)/c-Met/Akt signaling pathway. By downregulating MACC1, this compound inhibits the phosphorylation of c-Met and Akt, which in turn promotes the mitochondrial apoptotic pathway, leading to apoptosis and a reduction in tumor growth.

Caption: this compound inhibits the MACC1/c-Met/Akt pathway.

Safety Precautions

-

Handle this compound powder in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

These application notes provide a comprehensive guide for the use of this compound in in vitro research. By following these protocols and considering the provided concentration ranges, researchers can effectively design and execute experiments to investigate the diverse biological activities of this compound. The variability in reported solubility highlights the importance of using high-purity compounds and consulting supplier-specific documentation.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Saikosaponin-b2 Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Western Blot Analysis of Protein Expression After Saikosaponin B2 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Saikosaponin B2 (SSb2) on protein expression. This compound, a major bioactive triterpenoid saponin derived from the roots of Bupleurum species, has demonstrated significant anti-tumor, anti-inflammatory, and immunomodulatory activities.[1][2][3] This document outlines the key signaling pathways affected by SSb2, detailed experimental protocols for Western blot analysis, and a summary of expected quantitative changes in protein expression.

Introduction to this compound and its Mechanisms

This compound exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and inflammation.[1][2] In cancer, SSb2 has been shown to inhibit tumor growth and metastasis by targeting key regulatory proteins. In inflammatory conditions, it can suppress the production of pro-inflammatory mediators. Western blotting is a crucial technique to elucidate these mechanisms by quantifying the changes in the expression levels of specific proteins within these pathways upon SSb2 treatment.

Key Signaling Pathways Modulated by this compound

This compound has been reported to influence several critical signaling cascades:

-

MACC1/c-Met/Akt Pathway: In liver cancer, SSb2 has been shown to downregulate the expression of Metastasis-Associated in Colon Cancer-1 (MACC1), which in turn inhibits the phosphorylation of c-Met and Akt. This inhibition promotes the mitochondrial apoptotic pathway, leading to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins.

-

VEGF/ERK/HIF-1α Pathway: SSb2 can inhibit tumor angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF), Hypoxia-Inducible Factor-1α (HIF-1α), and matrix metalloproteinases (MMP-2 and MMP-9). This is associated with a decrease in the phosphorylation of ERK1/2.

-

STK4/IRAK1/NF-κB Pathway: In the context of primary liver cancer and inflammation, SSb2 can upregulate the tumor suppressor Serine/Threonine Kinase 4 (STK4). This leads to the suppression of the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and subsequent inactivation of the NF-κB signaling pathway, resulting in decreased expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

-